molecular formula C13H11NO2 B3264229 2-Amino-3'-hydroxybenzophenone CAS No. 38824-12-3

2-Amino-3'-hydroxybenzophenone

Cat. No.: B3264229
CAS No.: 38824-12-3
M. Wt: 213.23 g/mol
InChI Key: OTBYZVUMQOQDSQ-UHFFFAOYSA-N
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Description

“2-Amino-3’-hydroxybenzophenone” is a compound that is structurally similar to benzophenones . Benzophenones are a class of aromatic ketones, which are pale-yellow solids and readily soluble in most organic solvents . They are widely used in various applications, including sunscreen formulations, plastics, toys, furniture finishes, and other products to limit UV degradation .


Molecular Structure Analysis

The molecular structure of “2-Amino-3’-hydroxybenzophenone” is similar to that of benzophenones . Benzophenones are conjugated molecules that absorb light at lower energies than many aromatic molecules . The hydroxyl group in these compounds is hydrogen-bonded to the ketone, contributing to their light-absorption properties .


Chemical Reactions Analysis

Amines, such as “2-Amino-3’-hydroxybenzophenone”, can undergo various reactions. For instance, acyl chlorides and acid anhydrides can react with primary and secondary amines to form amides . Amines can also react with alkyl halides directly to give N-alkylated products .


Physical and Chemical Properties Analysis

The physical and chemical properties of “2-Amino-3’-hydroxybenzophenone” are likely to be similar to those of benzophenones . Benzophenones are pale-yellow solids with a density of 1.20 g cm^−3 . They have a melting point of 62 to 65 °C and a boiling point of 224 to 227 °C .

Scientific Research Applications

Synthesis and Characterization

  • Synthesis Methods : 2-Amino-2′-hydroxybenzophenones have been synthesized through acylation processes, such as the reaction of phenols with 2-isocyanatobenzoyl chloride in the presence of aluminium trichloride. This method demonstrates the compound's utility in organic synthesis and its reactivity under specific conditions (Bigi et al., 1996).

  • Chromophore Bonding : The bonding of o-Hydroxybenzophenone chromophores to aminopropyl silica gel has been explored. This involves complex reactions to create microbeads with specific chemical properties, indicating potential applications in material science and chemistry (Senda et al., 2008).

Chemical Properties and Reactions

  • Reactivity and Stability : Studies have examined the thermal and photooxidative behavior of 2-hydroxybenzophenone derivatives in various environments. This research provides insights into the stability and reactivity of these compounds under different conditions, which is crucial for their potential applications in industrial processes (Allen et al., 1993).

  • Novel Synthesis Approaches : Innovative methods have been developed for synthesizing 2-hydroxybenzophenones, demonstrating the versatility and adaptability of these compounds in chemical synthesis. Such advancements highlight their significance in the development of new materials and chemicals (Xiaonan et al., 2017).

Environmental and Biological Interactions

  • Environmental Detection : Methods have been developed for detecting derivatives of 2-hydroxybenzophenone in environmental water samples. This highlights the environmental relevance of these compounds and the importance of monitoring their presence and impact in natural ecosystems (Negreira et al., 2009).

  • Biological Interactions : The interaction of 2-hydroxybenzophenone derivatives with biological molecules has been studied, providing insights into their potential biological and pharmacological applications. This research is crucial for understanding the bioactivity and safety of these compounds in various applications (Orii et al., 2004).

Properties

IUPAC Name

(2-aminophenyl)-(3-hydroxyphenyl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO2/c14-12-7-2-1-6-11(12)13(16)9-4-3-5-10(15)8-9/h1-8,15H,14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTBYZVUMQOQDSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)C2=CC(=CC=C2)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

2-Amino-3'-methoxybenzophenone (6.92 g, 30.5 mmol) was dissolved in 125 mL of 48% hydrobromic acid and the solution was heated at refluxed for 12 h. The solvent was removed by rotary evaporation and the resulting red solid was distributed between saturated sodium bicarbonate (400 mL) and CH2Cl2 (500 mL). The aqueous layer was washed with CH2Cl2 (2×100 mL) and the combined organic layers were dried with sodium sulfate and concentrated in vacuo to afford 6.03 g (92% yield) of 2-amino-3'-hydroxybenzophenone as a red oil. Recrystalization from ethyl acetate/hexanes (reflux, 4° C.) provided light red crystals: mp 130-132° C., Rf 0.25 (75:25, hexanes/ethyl acetate). 1H NMR (500 MHz, CDCl3) δ 5.25 (b, 1), 6.06 (b, 2), 6.58 (dt, 1, J=1.0, 7.5), 6.72 (d, 1, J=8.2), 6.98 (dd, 1, J=2.2, 8.2), 7.07 (t, 1, J=2.0), 7.15 (d, 1, J=7.5), 7.28 (m, 2), 7.45 (dd, 1, J=1.5, 8.0). 13C NMR (101 MHz): δ 77.2, 115.6, 115.7, 117.0, 118.2, 121.7, 129.4, 134.4, 134.6, 141.6, 150.9, 155.4. HRMS (FAB, m-nitrobenzyl alcohol) calcd for C13H11NO2 (M+H) 214.0843, found 214.0867.
Quantity
6.92 g
Type
reactant
Reaction Step One
Quantity
125 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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